8-Chloronaphthalen-2-ol

Overview

Description

8-Chloronaphthalen-2-ol is a chemical compound with the CAS Number: 29921-50-4 . It is used for pharmaceutical testing and has a molecular weight of 178.62 .

Molecular Structure Analysis

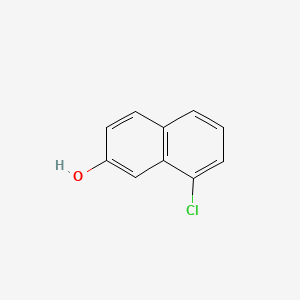

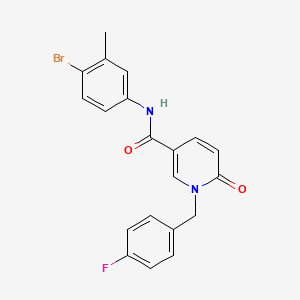

The molecular structure of 8-Chloronaphthalen-2-ol is characterized by the presence of a chlorine atom and a hydroxyl group attached to a naphthalene ring .Physical And Chemical Properties Analysis

8-Chloronaphthalen-2-ol is a crystal-like powder with an off-white to reddish-yellow to brown color .Scientific Research Applications

Synthesis and Crystallography

8-Chloronaphthalen-2-ol is used in the synthesis of 8-halonaphthalene-1-carbonitriles . The synthesis involves a three-step process, including ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . The crystal structures of 8-chloronaphthalene-1-carbonitrile are isomorphous with orthorhombic symmetry .

Environmental Metabolite

8-Chloronaphthalen-2-ol is a chemical substance that can be found in the environment . It is a metabolite of naphthalene .

Precursor to Quinones

8-Chloronaphthalen-2-ol is a precursor to quinones, which are natural organic compounds used as electron donors in biochemical reactions .

Soil Bacteria Metabolism

8-Chloronaphthalen-2-ol can be found in soil bacteria, where it is metabolized by 3-bromosalicylic acid .

Biosynthesis of Secondary Metabolites

Biotransformation Studies

Safety and Hazards

Mechanism of Action

Target of Action

8-Chloronaphthalen-2-ol is a chemical substance that can be found in the environment . It is a metabolite of naphthalene and a precursor to quinones, which are natural organic compounds used as electron donors in biochemical reactions

Mode of Action

It is known to be a metabolite of naphthalene and a precursor to quinones . Quinones are known to participate in electron transfer reactions, which are crucial for various biochemical processes.

Biochemical Pathways

8-Chloronaphthalen-2-ol can be found in soil bacteria, where it is metabolized by 3-bromosalicylic acid . This suggests that it may play a role in certain microbial metabolic pathways.

Action Environment

8-Chloronaphthalen-2-ol is found in the environment, suggesting that environmental factors may influence its action, efficacy, and stability . .

properties

IUPAC Name |

8-chloronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMAIDLOXKONHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871364 | |

| Record name | 8-Chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloronaphthalen-2-ol | |

CAS RN |

29921-50-4 | |

| Record name | 8-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)

![1-[(2-Methylphenyl)methyl]pyrazole](/img/structure/B3008787.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

![1-(2,5-Dimethylphenyl)-4-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine](/img/structure/B3008796.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)